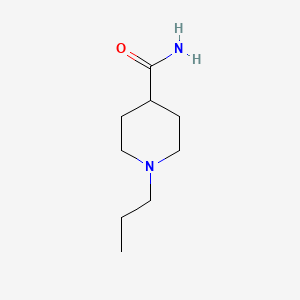

1-Propylpiperidine-4-carboxamide

Übersicht

Beschreibung

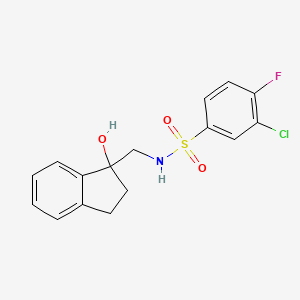

1-Propylpiperidine-4-carboxamide (PPC) is an organic compound with a unique chemical structure. It is a member of the piperidine family and is closely related to other compounds such as 1-methylpiperidine-4-carboxamide (MPC) and 1-ethylpiperidine-4-carboxamide (EPC). PPC has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Biochemical and Pharmacological Research

1-Propylpiperidine-4-carboxamide and its structural analogs are extensively studied for their potential in various biochemical and pharmacological applications. For instance, the compound's analogs based on the pyrrolidin-2-one pharmacophore, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), are explored for their ability to facilitate memory processes and attenuate cognitive impairments associated with trauma, stroke, and age-related pathologies. The structure-activity relationship of these compounds emphasizes the importance of the stereocenters' configuration, indicating a direct relationship between configuration and biological properties. This has led to the exploration of these compounds as central nervous system agents (Veinberg et al., 2015).

Biocatalyst and Biochemical Applications

The importance of carboxamide derivatives extends to biocatalysis and biochemical applications. For instance, carboxylic acids, including derivatives of 1-Propylpiperidine-4-carboxamide, are recognized for their roles as precursors in producing various industrial chemicals. These acids are produced fermentatively using engineered microbes and play a crucial role in biorenewable fuels and chemicals. However, they can also act as inhibitors to these microbes, making the understanding of their interaction with microbial life essential for industrial bioprocesses (Jarboe et al., 2013).

Supramolecular Chemistry

In supramolecular chemistry, 1-Propylpiperidine-4-carboxamide derivatives have been implicated in the formation of complex structures. For example, benzene-1,3,5-tricarboxamides (BTAs), compounds structurally similar to 1-Propylpiperidine-4-carboxamide, have been instrumental in various scientific disciplines due to their simple structure and well-understood supramolecular self-assembly behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding and have potential applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin et al., 2012).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 1-Propylpiperidine-4-carboxamide are not available, peptide-drug conjugates, which could potentially include this compound, are being explored for their applications in targeted cancer therapy . Additionally, therapeutic peptides are being explored for their novel applications in various fields .

Eigenschaften

IUPAC Name |

1-propylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBUALMNLLJERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propylpiperidine-4-carboxamide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)

![N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788353.png)

![6-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788356.png)

![2-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2788361.png)

![9-((4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2788362.png)

![2-Methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine](/img/structure/B2788364.png)

![[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2788366.png)